molecular formula C26H25NO5 B1532167 Fmoc-N-methyl-O-methyl-L-tyrosine CAS No. 1260595-45-6

Fmoc-N-methyl-O-methyl-L-tyrosine

Cat. No. B1532167
M. Wt: 431.5 g/mol
InChI Key: FRHSGZVWEBYEIV-DEOSSOPVSA-N
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Description

Fmoc-N-methyl-O-methyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The Fmoc-N-methyl-O-methyl-L-tyrosine molecule contains a total of 57 atoms. There are 25 Hydrogen atoms, 26 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It contains total 60 bonds; 35 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-N-methyl-O-methyl-L-tyrosine is 431.48 . The molecule has a chemical formula of C26H25NO5 .

Scientific Research Applications

  • Peptide Synthesis

    • Fmoc-N-methyl-O-methyl-L-tyrosine is a protected tyrosine derivative . It is used as a standard building block for the introduction of O-methyl-tyrosine amino-acid residues by Fmoc solid-phase peptide synthesis .
    • The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, which allows for the sequential addition of amino acids to the growing peptide chain .
  • Synthesis of Bioactive Peptides

    • Fmoc-N-methyl-O-methyl-L-tyrosine is used in the synthesis of bioactive peptides such as oxytocin and vasopressin analogs .
    • The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The Fmoc group protects the amino group of the amino acid during the synthesis and is removed before the addition of the next amino acid .
  • Proteomics Research

    • Fmoc-N-methyl-O-methyl-L-tyrosine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • The application involves using Fmoc-N-methyl-O-methyl-L-tyrosine as a biochemical for proteomics research . The specific methods and experimental procedures would depend on the particular research context .
    • The outcomes of this application can contribute to our understanding of protein function and structure, which has implications for understanding disease processes and developing new treatments .
  • Synthesis of Leu-EnkephalinAmide

    • Fmoc-Tyr (tBu)-OH, a similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, can be used to synthesize Leu-EnkephalinAmide via solid-phase synthesis in water .
    • The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
    • The result is Leu-EnkephalinAmide, a peptide that has potential therapeutic applications .
  • Synthesis of Oxytocin and Vasopressin Analogs

    • Fmoc-L-Tyr(Me)-OH, another similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, is used in the synthesis of oxytocin and vasopressin analogs .
    • The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
    • The result is a peptide that can mimic the biological activity of oxytocin and vasopressin. These peptides have potential therapeutic applications .
  • Synthesis of Amino Acid Derivatives

    • Fmoc-Tyr(Me)-OH, a compound similar to Fmoc-N-methyl-O-methyl-L-tyrosine, can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .
    • The method involves the reaction of Fmoc-Tyr(Me)-OH with an appropriate reagent to introduce the allyl group .
    • The result is Fmoc-Tyr-OAllyl, an amino acid derivative that can be used in further synthetic applications .
    • Fmoc-N-Me-Tyr(tBu)-OH, another similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, is used as a standard building block for the introduction of N-α-methyl-tyrosine amino-acid residues by Fmoc solid-phase peptide synthesis .
    • The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
    • The result is a peptide that contains the N-α-methyl-tyrosine residue. These peptides can be used in various biological studies .
  • Structure-Activity Studies

    • Fmoc-L-Tyr(Me)-OH, a compound similar to Fmoc-N-methyl-O-methyl-L-tyrosine, is used as a building block for structure-activity studies .
    • The method involves the synthesis of peptides containing the modified tyrosine residue and testing their biological activity .
    • The result is a better understanding of the structure-activity relationship of peptides, which can guide the design of new therapeutic agents .

Future Directions

Fmoc-N-methyl-O-methyl-L-tyrosine could potentially be useful for proteomics studies and solid phase peptide synthesis techniques . It could serve as a building block for oxytocin and vasopressin analogs as carbetocin, and for structure-activity studies .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHSGZVWEBYEIV-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-O-methyl-L-tyrosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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